Benzenesulfonylfluoride, 5-chloro-2-hydroxy-
Overview
Description
“Benzenesulfonylfluoride, 5-chloro-2-hydroxy-” is a chemical compound with the molecular formula C6H4ClFO3S . It has a molecular weight of 210.61 g/mol.
Molecular Structure Analysis
The molecular structure of “Benzenesulfonylfluoride, 5-chloro-2-hydroxy-” consists of a benzene ring substituted with a sulfonyl fluoride group, a chlorine atom, and a hydroxy group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name or a structural diagram.Physical And Chemical Properties Analysis
“Benzenesulfonylfluoride, 5-chloro-2-hydroxy-” has a density of 1.4±0.1 g/cm3, a boiling point of 400.5±45.0 °C at 760 mmHg, and a flash point of 196.0±28.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Scientific Research Applications
Ring Halogenation Catalysis
Benzenesulfonylfluoride derivatives, such as those derived from polyalkylbenzenes, have been explored as catalysts in ring halogenation processes. For instance, the use of [hydroxy(tosyloxy)iodo]benzene as a catalyst demonstrated effectiveness in NBS (1-Bromo-2,5-pyrrolidinedione)-mediated halogenations, albeit with limitations in NCS (1-chloro-2,5-pyrrolidinedione) reactions. This indicates a potential application in selective organic synthesis through halogenation, offering pathways to mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yields (Bovonsombat & Mcnelis, 1993).
Benzyne Generation Methodology
The generation of benzyne intermediates from o-(trimethylsilyl)phenols using nonafluorobutanesulfonyl fluoride (NfF) through a domino process demonstrates another application. This method enables the synthesis of polysubstituted benzenes, highlighting a strategy for constructing complex aromatic compounds efficiently, which is crucial in medicinal chemistry and materials science (Ikawa et al., 2011).
Advanced Organic Synthesis
Benzenesulfonylfluoride derivatives have found utility in the advanced synthesis of complex molecules. For instance, the preparation of Schiff bases and their evaluation for biological activities, such as anti-ulcer properties, signifies the role of these compounds in developing therapeutic agents. The synthesis of 2’-(5-Chloro-2-hydroxybenzylidene) benzenesulfanohydrazide Schiff base and its testing against ethanol-induced gastric mucosal lesions in rats demonstrate a potential pathway for discovering new drugs (Gwaram et al., 2012).
Herbicide Metabolism and Selectivity
Research into the metabolism of herbicides like chlorsulfuron by plants has shed light on the selectivity mechanisms that allow certain crops to tolerate herbicides while effectively controlling weeds. This understanding is crucial for developing more selective and environmentally friendly agricultural chemicals. The metabolism pathway elucidated for chlorsulfuron in cereals is a testament to the applicability of benzenesulfonylfluoride derivatives in agriculture (Sweetser, Schow, & Hutchison, 1982).
Safety and Hazards
The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .
properties
IUPAC Name |
5-chloro-2-hydroxybenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHKVSZCAUJWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307529 | |
Record name | Benzenesulfonylfluoride, 5-chloro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23383-92-8 | |
Record name | NSC191931 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonylfluoride, 5-chloro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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